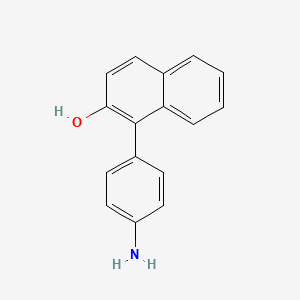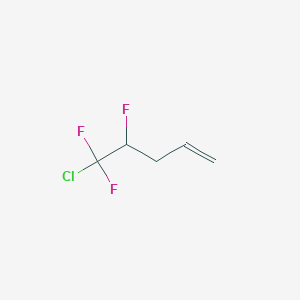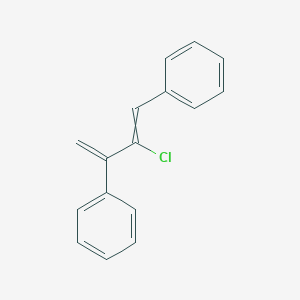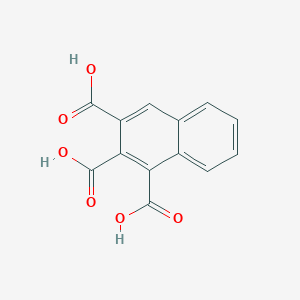![molecular formula C18H20N2O3 B14392132 N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea CAS No. 87475-99-8](/img/structure/B14392132.png)
N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a urea moiety linked to a phenyl group substituted with a 4-methylphenyl and an oxoethoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of N,N-dimethylurea with 3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final compound.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea: Characterized by its unique structure and specific functional groups.
N,N’-Dimethyl-N,N’-diphenylurea: Similar in structure but with different substituents on the phenyl ring.
N,N’-Bis(3-methylphenyl)urea: Another urea derivative with different substituents on the phenyl ring.
Uniqueness
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is unique due to the presence of the 4-methylphenyl and oxoethoxy groups, which impart specific chemical properties and reactivity. These functional groups differentiate it from other similar compounds and contribute to its distinct applications and mechanism of action.
特性
CAS番号 |
87475-99-8 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
1,1-dimethyl-3-[3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]urea |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-9-14(10-8-13)17(21)12-23-16-6-4-5-15(11-16)19-18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,22) |
InChIキー |
DAFZJHBOCWGBID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)


![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)


![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)

![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)



